7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Overview
Description
7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that features an iodine atom attached to a pyrido-pyrazinone core
Scientific Research Applications
7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the iodination of a pyrido-pyrazinone precursor. One common method includes the reaction of 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis equipment to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Major Products
Substitution: Formation of 7-substituted derivatives (e.g., 7-azido, 7-thio, 7-alkoxy derivatives).
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Mechanism of Action
The mechanism of action of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its iodine atom and heterocyclic structure. These interactions can modulate biological pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: Lacks the iodine atom, making it less reactive in substitution reactions.
7-bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
7-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: Contains a chlorine atom, which can also influence its chemical and biological properties.
Uniqueness
The presence of the iodine atom in 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than bromine or chlorine, which can enhance the compound’s reactivity in substitution reactions and potentially improve its biological activity .
Properties
IUPAC Name |
7-iodo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-2H,3H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLRHKZVYXQFHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661197 | |
Record name | 7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957193-64-5 | |
Record name | 7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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